Cas no 1334653-64-3 (2-Chloro-3-(2,4-dichlorophenyl)pyridine)
2-Chloro-3-(2,4-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(2,4-dichlorophenyl)pyridine
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- Inchi: 1S/C11H6Cl3N/c12-7-3-4-8(10(13)6-7)9-2-1-5-15-11(9)14/h1-6H
- InChI Key: XWWSRRVAPSZMHY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C(=NC=CC=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- XLogP3: 4.7
- Topological Polar Surface Area: 12.9
2-Chloro-3-(2,4-dichlorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024079-250mg |
2-Chloro-3-(2,4-dichlorophenyl)pyridine |
1334653-64-3 | 97% | 250mg |
$748.00 | 2022-03-01 | |
| Alichem | A023024079-500mg |
2-Chloro-3-(2,4-dichlorophenyl)pyridine |
1334653-64-3 | 97% | 500mg |
$1,029.00 | 2022-03-01 | |
| Alichem | A023024079-1g |
2-Chloro-3-(2,4-dichlorophenyl)pyridine |
1334653-64-3 | 97% | 1g |
$1,730.40 | 2022-03-01 |
2-Chloro-3-(2,4-dichlorophenyl)pyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Chloro-3-(2,4-dichlorophenyl)pyridine
2-Chloro-3-(2,4-dichlorophenyl)pyridine: A Comprehensive Overview
The compound 2-Chloro-3-(2,4-dichlorophenyl)pyridine (CAS No. 1334653-64-3) is a highly specialized organic chemical with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with chlorinated substituents. The presence of multiple chlorine atoms at specific positions on the molecule imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Pyridine derivatives have long been of interest to chemists due to their versatile reactivity and structural diversity. The 2-chloro substitution on the pyridine ring introduces electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions. Similarly, the 2,4-dichlorophenyl group attached at the 3-position of the pyridine ring adds further complexity to the molecule's electronic structure. This combination makes 2-Chloro-3-(2,4-dichlorophenyl)pyridine a promising candidate for exploring novel chemical transformations and functional materials.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Chloro-3-(2,4-dichlorophenyl)pyridine through various routes. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution patterns on the pyridine ring. These methods not only enhance the yield of the target compound but also minimize environmental impact by reducing waste and energy consumption.
In terms of applications, 2-Chloro-3-(2,4-dichlorophenyl)pyridine has shown potential in the development of new agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been extensively studied in recent years. For instance, researchers have demonstrated that derivatives of this compound exhibit remarkable efficacy against various agricultural pests without causing significant harm to non-target organisms.
The pharmaceutical industry has also taken notice of this compound's unique properties. Studies have shown that 2-Chloro-3-(2,4-dichlorophenyl)pyridine derivatives can serve as scaffolds for developing new drug candidates targeting specific biological pathways. For example, certain analogs have been identified as potential inhibitors of enzymes involved in cancer progression.
Moreover, 2-Chloro-3-(2,4-dichlorophenyl)pyridine has found applications in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the synthesis of advanced materials such as metal-organic frameworks (MOFs). These materials hold promise for use in gas storage, catalysis, and sensing technologies.
From an environmental standpoint, understanding the fate and behavior of 2-Chloro-3-(2,4-dichlorophenyl)pyridine in natural systems is crucial for ensuring its safe use. Recent studies have focused on its degradation pathways under various environmental conditions. These investigations aim to develop strategies for minimizing its ecological footprint while maximizing its industrial utility.
In conclusion, 2-Chloro-3-(2,4-dichlorophenyl)pyridine (CAS No. 1334653-64-3) is a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure and versatile reactivity continue to drive innovative research and development efforts. As our understanding of this compound deepens through ongoing studies, it is expected to play an increasingly important role in advancing modern chemistry and technology.
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